molecular formula C16H22N2O B14229349 N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide CAS No. 554410-99-0

N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide

Cat. No.: B14229349
CAS No.: 554410-99-0
M. Wt: 258.36 g/mol
InChI Key: FKYOGZSCEVZWQU-UHFFFAOYSA-N
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Description

N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide is an organic compound with a complex structure that includes a pyridine ring and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the benzamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and pyridine-containing molecules. Examples include:

  • N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]acetamide
  • N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]propionamide

Uniqueness

What sets N-[6-(2-Methyl-2-propanyl)-3,6-dihydro-1(2H)-pyridinyl]benzamide apart is its specific structural features, which confer unique chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

554410-99-0

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

N-(6-tert-butyl-3,6-dihydro-2H-pyridin-1-yl)benzamide

InChI

InChI=1S/C16H22N2O/c1-16(2,3)14-11-7-8-12-18(14)17-15(19)13-9-5-4-6-10-13/h4-7,9-11,14H,8,12H2,1-3H3,(H,17,19)

InChI Key

FKYOGZSCEVZWQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C=CCCN1NC(=O)C2=CC=CC=C2

Origin of Product

United States

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